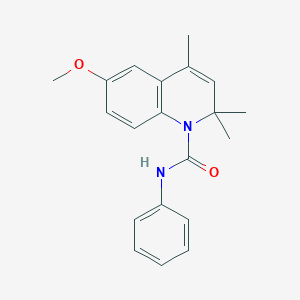![molecular formula C13H8IN3O B5755455 3-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5755455.png)
3-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as IPyOD, is a chemical compound that has garnered interest in the scientific community due to its potential applications in biological research. This compound is a fluorescent probe that can be used to detect protein-protein interactions, protein-DNA interactions, and enzyme activity.
科学的研究の応用
3-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine has a variety of applications in scientific research. One of its primary uses is as a fluorescent probe for protein-protein interactions. This compound can be used to detect protein-protein interactions in live cells, allowing researchers to study the dynamics of these interactions in real-time. 3-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine can also be used to detect protein-DNA interactions and enzyme activity.
作用機序
The mechanism of action of 3-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its ability to bind to proteins and other biomolecules. When 3-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine binds to a protein, it undergoes a conformational change that results in a change in fluorescence. This change in fluorescence can be used to detect the binding of 3-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine to the protein of interest.
Biochemical and Physiological Effects
3-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have minimal biochemical and physiological effects on cells and tissues. This makes it an ideal probe for studying protein-protein interactions, protein-DNA interactions, and enzyme activity in live cells.
実験室実験の利点と制限
One of the main advantages of using 3-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its ability to detect protein-protein interactions, protein-DNA interactions, and enzyme activity in real-time. This allows researchers to study the dynamics of these interactions and gain a better understanding of their function. However, one limitation of using 3-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine is its relatively low binding affinity for some proteins, which can make it difficult to detect interactions with these proteins.
将来の方向性
There are several future directions for research involving 3-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine. One area of interest is the development of new derivatives of 3-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine that have improved binding affinity for specific proteins. Another area of interest is the use of 3-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine in high-throughput screening assays to identify new drugs or drug targets. Additionally, 3-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine could be used in combination with other fluorescent probes to study multiple biomolecular interactions simultaneously.
合成法
The synthesis of 3-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves a series of chemical reactions. The starting material is 2-iodobenzoic acid, which is reacted with thionyl chloride to form 2-iodobenzoyl chloride. This intermediate is then reacted with 2-amino-5-picoline to form 2-iodo-5-(2-picolylamino)benzoic acid. The final step involves the cyclization of this intermediate with phosphoryl chloride to form 3-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine.
特性
IUPAC Name |
5-(2-iodophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8IN3O/c14-11-6-2-1-5-10(11)13-16-12(17-18-13)9-4-3-7-15-8-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITXAQNHJYNNCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CN=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(2-Iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B5755394.png)
![2-methyl-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5755404.png)


![N-(2-fluorophenyl)-6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B5755432.png)

![5-[(2,5-dichlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B5755439.png)
![methyl 2-[(cyclopropylcarbonyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5755445.png)

![3-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)propanamide](/img/structure/B5755468.png)

![N-cycloheptylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B5755486.png)
![2-(4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B5755490.png)